Molecular Weight and Fragment-to-Lead Chemical Space Differentiation vs. Minimal Thiophene-2-sulfonamide Fragment
The target compound (MW 350.47, logP 2.70, heavy atom count 23, fraction sp3 0.53) occupies a chemically elaborated fragment-to-lead space distinct from the minimal thiophene-2-sulfonamide fragment (MW 163.22, logP ~0.58, heavy atom count 10). The 2.14-fold increase in molecular weight is accompanied by integration of the [1,2,4]triazolo[4,3-a]pyridine core and a chiral 3-methylbutyl linker, adding 4 heteroatoms and 3 additional ring systems [1]. The target compound maintains Rule-of-5 compliance while offering substantially greater 3D complexity (fraction sp3 = 0.53, 4 rings) compared to the planar fragment, as quantified by ZINC physicochemical descriptors [1].
| Evidence Dimension | Physicochemical property profile: MW, logP, heavy atom count, fraction sp3, ring count |
|---|---|
| Target Compound Data | MW 350.47, logP 2.70, 23 heavy atoms, 8 heteroatoms, fraction sp3 0.53, 4 rings [1] |
| Comparator Or Baseline | Thiophene-2-sulfonamide (CAS 6339-87-3): MW 163.22, logP ~0.58, 10 heavy atoms, fraction sp3 0 |
| Quantified Difference | ΔMW = 187.25 (2.14×); ΔlogP = +2.12; Δheavy atoms = 13; Δrings = +3; Δheteroatoms = +4 |
| Conditions | Calculated/experimental physicochemical properties from ZINC database [1] and ChemSpider |
Why This Matters
The target compound provides a pre-elaborated scaffold that bridges fragment and lead space, reducing the number of synthetic steps required to reach a lead-like molecule compared to starting from the minimal thiophene-2-sulfonamide fragment.
- [1] ZINC000275748554. ZINC Database. MW 350.469, logP 2.696, C15H18N4O2S2, 23 heavy atoms, 8 heteroatoms, 4 rings, fraction sp3 0.53. View Source
